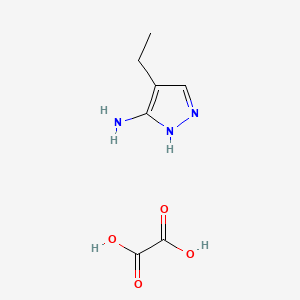

4-Ethyl-1H-pyrazol-3-amine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVDCDPTRTWLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654865 |

Source

|

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010800-27-7 |

Source

|

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 4-Ethyl-1H-pyrazol-3-amine, particularly as its oxalate salt, presents itself as a molecule of interest, likely as an intermediate or a scaffold for more complex bioactive compounds.[1] However, a comprehensive, publicly available dataset of its physical properties is sparse. This guide, therefore, adopts a dual-purpose structure. It consolidates the available information while simultaneously providing robust, field-proven methodologies for the empirical determination of its key physicochemical characteristics. This document is designed not as a static data sheet, but as a dynamic laboratory handbook for the research scientist. It explains not just what to measure, but why specific experimental choices are critical for generating reliable and reproducible data.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. 4-Ethyl-1H-pyrazol-3-amine oxalate is an acid salt formed by the reaction of the heterocyclic amine, 4-Ethyl-1H-pyrazol-3-amine, with the dicarboxylic acid, oxalic acid.

Molecular Formula: C₇H₁₁N₃O₄[2] Molecular Weight: 201.18 g/mol [2]

The structure consists of the 4-Ethyl-1H-pyrazol-3-amine cation and the oxalate dianion. The protonation is expected to occur at the most basic site of the pyrazole derivative. While the endocyclic nitrogen atoms and the exocyclic amino group all possess lone pairs, the specific site of protonation can influence the molecule's hydrogen bonding capabilities and crystal packing.

It is crucial to address a notable ambiguity in the public domain regarding the CAS Registry Number for this compound. Some sources associate CAS No. 43024-15-3 with the oxalate salt, while others link it to the free base.[1][3] A distinct CAS No. 1010800-27-7 has also been assigned specifically to the oxalate salt.[2] Researchers are advised to verify the identity of their material via analytical characterization rather than relying solely on the stated CAS number.

Tautomerism in the Pyrazole Core

A key structural feature of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[4][5] This dynamic equilibrium is a critical consideration for spectroscopic analysis, as it can lead to averaged signals in solution-state NMR, potentially complicating structural elucidation.[4][5]

Core Physical Properties: A Data-Driven Approach

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in formulation, manufacturing, and biological systems.[6] This section presents the available data for this compound and provides protocols for its experimental verification and determination.

Summary of Known and Predicted Physical Properties

| Property | Reported or Predicted Value | Remarks |

| Appearance | Colorless crystalline powder or crystal.[1] | Visual inspection is the first step in characterization. The material should be a free-flowing solid. |

| Molecular Formula | C₇H₁₁N₃O₄ | Corresponds to the 1:1 oxalate salt. |

| Molecular Weight | 201.18 g/mol [2] | Calculated from the molecular formula. |

| Melting Point | Data not available. | A sharp melting point is a primary indicator of purity.[7] Its determination is a priority. |

| Solubility | Conflicting reports: "Slightly soluble in water" vs. "can be dissolved in water...also soluble in...ethanol, ether and ketone".[1] | Amine salts are generally expected to have enhanced aqueous solubility over the free base and limited solubility in non-polar organic solvents.[8] Experimental determination is essential. |

| Density | 1.156 ± 0.06 g/cm³ (Predicted for free base)[1] | This is a predicted value for the free amine, not the oxalate salt. Experimental value for the salt is needed. |

| Boiling Point | 307.2 ± 22.0 °C (Predicted for free base)[1] | As a salt, the compound is expected to decompose at high temperatures rather than boil. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the essential physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range, making this a fundamental test of purity.[7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a fresh capillary. Heat at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Thermodynamic Solubility Determination

Causality: Thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.[6] It is a critical parameter for predicting oral absorption and designing liquid formulations. The "shake-flask" method is the gold standard for this determination.

Methodology Workflow:

Sources

- 1. chembk.com [chembk.com]

- 2. cenmed.com [cenmed.com]

- 3. 43024-15-3|4-Ethyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Ethyl-1H-pyrazol-3-amine oxalate chemical structure and characterization

An In-Depth Technical Guide to the Chemical Structure and Characterization of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 1010800-27-7), a heterocyclic amine salt with potential applications in medicinal chemistry and organic synthesis.[1] As a building block in drug discovery, a thorough understanding of its structural and physicochemical properties is paramount. This document details the definitive structural elucidation and characterization of the compound through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The methodologies are presented with a rationale rooted in established analytical principles, providing researchers and drug development professionals with a validated framework for its identification and quality assessment.

Molecular Structure and Physicochemical Properties

This compound is an organic salt formed through the acid-base reaction between the basic 4-Ethyl-1H-pyrazol-3-amine and the dicarboxylic oxalic acid.[2][3] The primary amine on the pyrazole ring is protonated by the acidic protons of oxalic acid, resulting in the formation of an ammonium oxalate salt. This ionic interaction is crucial for its solid-state properties, such as crystallinity and solubility.[4][5]

The pyrazole core is a significant pharmacophore in numerous bioactive molecules.[6] The presence of the ethyl group at the C4 position and the amine at the C3 position provides specific steric and electronic properties that can be leveraged in synthetic applications.[1] A critical feature of the 1H-pyrazole ring is its capacity for tautomerism, where the N-H proton can exist in equilibrium between the two nitrogen atoms.[7][8]

Chemical Structure Diagram

The structure consists of the 4-ethyl-1H-pyrazol-3-aminium cation and the oxalate dianion.

Caption: Ionic structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1010800-27-7 | [9] |

| Molecular Formula | C₇H₁₁N₃O₄ (C₅H₉N₃·C₂H₂O₄) | [10][11] |

| Molecular Weight | 201.18 g/mol | [10][11] |

| Appearance | Colorless crystalline powder or crystal | |

| Solubility | Soluble in water; slightly soluble in ethanol, ether, ketone |

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structural characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for determining the precise atomic connectivity in an organic molecule. For this compound, ¹H and ¹³C NMR are used to map the hydrogen and carbon skeleton of the pyrazole cation, while also providing evidence for the oxalate counter-ion.[7][12][13]

Expected Data: The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A quartet around 2.5 ppm (–CH₂–) coupled to a triplet around 1.1 ppm (–CH₃).

-

Pyrazole Ring: A singlet for the C5-H proton, typically observed downfield (~7.5-7.8 ppm) due to the aromatic nature of the ring.[8][14]

-

Amine/Ammonium Protons (NH₃⁺): A broad singlet, often significantly downfield, resulting from protonation by oxalic acid. Its chemical shift and broadness are highly dependent on concentration and residual water.

-

Pyrazole N-H Proton: A very broad signal that may be difficult to observe or merge with the baseline due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[7]

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure solubility of the salt and minimize exchange of labile protons.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at a field strength of at least 400 MHz to achieve good signal dispersion.

-

Verification: The integration of the signals should correspond to the number of protons in each environment (e.g., 2H for the quartet, 3H for the triplet, 1H for the pyrazole singlet). The characteristic coupling pattern of the ethyl group provides internal validation of the assignment.

Expected Data: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms.

-

Ethyl Group: Two signals in the aliphatic region, ~15-25 ppm for the –CH₂– and ~10-15 ppm for the –CH₃.

-

Pyrazole Ring: Three distinct signals in the aromatic/heteroaromatic region (~100-150 ppm) for C3, C4, and C5.

-

Oxalate Anion: A signal for the two equivalent carboxylate carbons (–COO⁻), typically observed in the range of 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule. The formation of the oxalate salt introduces highly characteristic vibrational bands that are distinct from the free amine.[15]

Expected Data: The FTIR spectrum is expected to display the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 (broad) | N-H Stretch | –NH₃⁺ (Ammonium) |

| 3100-3000 | C-H Stretch | Pyrazole Ring (Aromatic) |

| 2970-2850 | C-H Stretch | Ethyl Group (Aliphatic) |

| ~1700-1620 (strong) | C=O Asymmetric Stretch | Oxalate (–COO⁻) |

| ~1600-1550 | C=N, C=C Stretch | Pyrazole Ring |

| ~1320 (strong) | C-O Symmetric Stretch | Oxalate (–COO⁻) |

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. This avoids solvent interference and provides a clear spectrum of the solid-state structure.

-

Background Correction: A background spectrum must be collected immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.[18] For an ionic salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically result in the observation of the intact cation.

Expected Data: In positive-ion mode ESI-MS, the oxalate salt will dissociate in solution. The analysis will detect the protonated parent amine, 4-Ethyl-1H-pyrazol-3-amine.

-

Molecular Formula of Amine: C₅H₉N₃[1]

-

Exact Mass of Amine: 111.080 g/mol

-

Expected Ion: [M+H]⁺

-

Predicted m/z: 112.087[19]

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization: Utilize positive-ion mode ESI to generate gas-phase ions of the pyrazole cation.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Verification: The experimentally measured m/z value should match the theoretical value for the [C₅H₁₀N₃]⁺ ion to within a few parts per million (ppm), confirming the elemental composition of the cation. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation based on the resulting fragmentation pattern.[18][20]

Elemental Analysis

Expertise & Experience: Elemental analysis by combustion is a fundamental quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[13][21] This analysis directly verifies the empirical and molecular formula of the entire salt, C₇H₁₁N₃O₄.

Expected Data: The experimental percentages should align closely with the calculated theoretical values.

| Element | Theoretical Mass % | Acceptable Experimental Range |

| Carbon (C) | 41.79% | 41.49% - 42.09% |

| Hydrogen (H) | 5.51% | 5.21% - 5.81% |

| Nitrogen (N) | 20.88% | 20.58% - 21.18% |

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: The sample must be meticulously dried to remove any residual solvent or water, which would alter the hydrogen and carbon percentages.

-

Instrumentation: A modern, automated CHN combustion analyzer is used. The instrument is calibrated with a certified standard (e.g., acetanilide) before running the sample.

-

Verification: The experimental results for C, H, and N must fall within the accepted deviation of ±0.3-0.4% from the calculated theoretical values to confirm the molecular formula and indicate a high degree of sample purity.[13]

Conclusion

The structural identity and integrity of this compound have been rigorously established through the synergistic application of modern analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework of the cation, FTIR spectroscopy validates the presence of key functional groups indicative of the ammonium oxalate salt structure, high-resolution mass spectrometry verifies the exact mass and elemental composition of the cation, and elemental analysis confirms the overall molecular formula of the salt. This comprehensive characterization provides a robust and reliable data package for researchers utilizing this compound in synthesis and drug development endeavors.

References

-

ChemBK. (2024). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

-

Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Retrieved from [Link]

-

Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

-

Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Patel, H. A., et al. (2021). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

-

Al-Azab, F. M. (2013). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Retrieved from [Link]

-

Funar-Timofei, S., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Retrieved from [Link]

-

Cenmed. (n.d.). This compound. Retrieved from [Link]

-

University of Anbar. (n.d.). Element analysis. Retrieved from [Link]

- Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.

-

Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ammonium oxalate. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethyl-1h-pyrazol-3-amine (C5H9N3). Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of urinary stone containing (a) pure calcium oxalate.... Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

-

Elmaati, T. M. A., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society. Retrieved from [Link]

-

Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Retrieved from [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Frost, R. L., et al. (2003). Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the metal oxalate complexes. Retrieved from [Link]

-

Fu, Q., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl-(4-nitroso-5-phenyl-1H-pyrazol-3-yl)amine. Retrieved from [Link]

-

Moore, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

-

Quiroga, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure. Retrieved from [Link]

- Google Patents. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

- 1. chembk.com [chembk.com]

- 2. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 4. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. [PDF] Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage | Semantic Scholar [semanticscholar.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. cenmed.com [cenmed.com]

- 11. This compound – Biotuva Life Sciences [biotuva.com]

- 12. researchgate.net [researchgate.net]

- 13. Elemental analysis - Wikipedia [en.wikipedia.org]

- 14. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PubChemLite - 4-ethyl-1h-pyrazol-3-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

An In-Depth Technical Guide to 4-Ethyl-1H-pyrazol-3-amine Oxalate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-1H-pyrazol-3-amine oxalate (CAS Number: 1010800-27-7), a heterocyclic amine building block of significant interest in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, discusses its critical role in the development of kinase inhibitors, and provides foundational protocols for its analysis and application. By synthesizing information from peer-reviewed literature and established chemical principles, this guide serves as an essential resource for researchers leveraging this versatile scaffold in drug discovery programs.

Introduction: The Rise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets.[1][2][3] The 3-aminopyrazole moiety, in particular, is a privileged fragment due to its ability to form multiple hydrogen bonds, acting as a "hinge-binder" in the ATP-binding pockets of numerous protein kinases.[3] 4-Ethyl-1H-pyrazol-3-amine, as its stable oxalate salt, offers a valuable building block with a strategic ethyl substitution at the 4-position, providing a vector for potency and selectivity optimization in drug design. This guide will illuminate the technical nuances of this specific compound, empowering researchers to effectively utilize it in their synthetic and drug discovery endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1010800-27-7 | [4] |

| Molecular Formula | C₅H₉N₃ · C₂H₂O₄ | [4] |

| Molecular Weight | 201.18 g/mol | [4] |

| Appearance | Colorless to off-white crystalline powder or solid | [5] |

| Solubility | Soluble in water, ethanol, and other organic solvents | [5] |

| Predicted Boiling Point | 307.2 ± 22.0 °C (for the free base) | [5] |

| Predicted Density | 1.156 ± 0.06 g/cm³ (for the free base) | [5] |

| Storage Conditions | 2-8°C, protect from light | [5] |

Safety and Handling

This compound is generally considered safe to handle under standard laboratory conditions. However, as with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Inhalation of dust or direct contact with skin and eyes may cause irritation.[5] It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. In case of accidental exposure, seek immediate medical attention.[5] Avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]

Synthesis and Purification: A Detailed Protocol

Proposed Synthetic Pathway

The synthesis of 4-Ethyl-1H-pyrazol-3-amine can be envisioned in two key steps starting from readily available commercial materials:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-oxobutanenitrile (β-Ketonitrile Intermediate)

-

Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds. In this step, the α-carbon of propionitrile is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl propionate.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of propionitrile (1.0 equivalent) and ethyl propionate (1.0 equivalent) in anhydrous THF to the cooled suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-ethyl-3-oxobutanenitrile. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of 4-Ethyl-1H-pyrazol-3-amine (Free Base)

-

Rationale: The cyclization of a β-ketonitrile with hydrazine is a highly efficient method for the construction of the 3-aminopyrazole ring system. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization.

-

Procedure:

-

Dissolve the crude 2-ethyl-3-oxobutanenitrile from Step 1 in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Step 3: Formation of this compound

-

Rationale: The oxalate salt is often prepared to improve the stability, crystallinity, and handling properties of the free amine.

-

Procedure:

-

Dissolve the purified 4-Ethyl-1H-pyrazol-3-amine in a minimal amount of a suitable solvent such as isopropanol or ethanol.

-

In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent, heating gently if necessary.

-

Slowly add the oxalic acid solution to the amine solution with stirring.

-

A precipitate should form. If not, the solution can be cooled in an ice bath to induce crystallization.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

-

Application in Drug Discovery: A Focus on Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

The Role of the 3-Aminopyrazole Moiety

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are strategically positioned to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, thus effectively blocking the kinase's activity.

Caption: Schematic of a 3-aminopyrazole inhibitor binding in a kinase active site.

The ethyl group at the 4-position of 4-Ethyl-1H-pyrazol-3-amine can provide beneficial steric interactions with the gatekeeper residue of the kinase, enhancing both potency and selectivity. Furthermore, the remaining positions on the pyrazole ring (N1 and C5) are available for further derivatization, allowing for the exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Examples of Kinase Targets

Derivatives of 3-aminopyrazoles have been successfully developed as inhibitors for a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prominent targets in oncology.[1][6]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial mediator of necroptosis and inflammation, RIPK1 inhibitors are being investigated for inflammatory diseases.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C5 proton of the pyrazole ring, and broad signals for the amine and pyrazole NH protons. The presence of the oxalate counterion will also be evident.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the oxalate.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the synthesized compound. The expected mass-to-charge ratio ([M+H]⁺) for the free base (C₅H₉N₃) is approximately 112.08.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its strategic design, incorporating the well-established 3-aminopyrazole pharmacophore with an ethyl group for selectivity, makes it a highly attractive starting material for drug discovery programs targeting protein kinases and other important biological targets. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their research and development workflows, accelerating the discovery of novel therapeutics.

References

-

4-Ethyl-1H-pyrazol-3-amine - ChemBK. (2024-04-09). Retrieved from [Link]

- DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents.

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines - ResearchGate. (2001). Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (2021). Retrieved from [Link]

-

Ethyl 3-amino-4-pyrazolecarboxylate - ChemBK. (2024-04-09). Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Retrieved from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (2022). Retrieved from [Link]

-

This compound (C007B-149209) - Cenmed. Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Retrieved from [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (2025). Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2023). Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43) - ResearchGate. Retrieved from [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (2011). Retrieved from [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2025). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Retrieved from [Link]

-

Current status of pyrazole and its biological activities - PMC. (2017). Retrieved from [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cenmed.com [cenmed.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 4-Ethyl-1H-pyrazol-3-amine Oxalate

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Ethyl-1H-pyrazol-3-amine oxalate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The following sections offer a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural elucidation of this molecule.

Introduction to this compound

4-Ethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] The oxalate salt is often prepared to improve the compound's stability and handling properties. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, making a thorough understanding of its spectroscopic signature essential.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretation of this data is not merely a rote exercise; it is a deductive process that relies on understanding the interplay of molecular structure, chemical environment, and the physical principles of each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution NMR data. The following steps outline a standard procedure for the analysis of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for polar molecules and allows for the observation of exchangeable protons (e.g., -NH and -OH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[3]

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the ethyl group, the pyrazole ring proton, the amine protons, the pyrazole N-H proton, and the oxalate protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 2H | Oxalate (-COOH) | The acidic protons of oxalic acid will be highly deshielded and often appear as a broad signal due to exchange. |

| ~10.5 - 12.0 | Broad Singlet | 1H | Pyrazole (N1-H) | The N-H proton of the pyrazole ring is also acidic and subject to exchange, resulting in a broad, downfield signal.[3] |

| ~7.5 | Singlet | 1H | Pyrazole (C5-H) | The single proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amine (-NH₂) | The amine protons are also exchangeable and will likely appear as a broad singlet. |

| ~2.4 | Quartet | 2H | Ethyl (-CH₂) | This signal is split into a quartet by the adjacent methyl group protons. |

| ~1.1 | Triplet | 3H | Ethyl (-CH₃) | This signal is split into a triplet by the adjacent methylene group protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Oxalate (C=O) | The carbonyl carbons of the oxalate are highly deshielded. |

| ~150 | Pyrazole (C3-NH₂) | The carbon attached to the electron-donating amine group will be shifted downfield. |

| ~135 | Pyrazole (C5) | The C5 carbon, bonded to a proton, will appear in the aromatic region. |

| ~110 | Pyrazole (C4-Et) | The C4 carbon, substituted with the ethyl group, will be upfield relative to the other ring carbons. |

| ~20 | Ethyl (-CH₂) | The methylene carbon of the ethyl group. |

| ~15 | Ethyl (-CH₃) | The methyl carbon of the ethyl group. |

Expert Insight: Tautomerism in Pyrazoles

It is important to note that pyrazoles can exhibit annular tautomerism, where the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[3] This can lead to averaged signals for the C3 and C5 carbons in the ¹³C NMR spectrum. However, in the case of 3-amino-4-ethylpyrazole, the substitution pattern makes the two nitrogen environments non-equivalent, which should result in distinct signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectroscopy often utilizes an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine (-NH₂) and Pyrazole (N-H) |

| 3200 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) of Oxalate |

| 2960 - 2850 | C-H Stretch | Ethyl (-CH₂, -CH₃) |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) of Oxalate |

| ~1620 | C=N Stretch | Pyrazole Ring |

| ~1580 | N-H Bend | Amine (-NH₂) |

| ~1450 | C-H Bend | Ethyl (-CH₂, -CH₃) |

| 1200 - 1000 | C-N Stretch | Amine and Pyrazole Ring |

The broadness of the O-H and N-H stretching bands is a key diagnostic feature, indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the amine and in negative ion mode to observe the deprotonated oxalate.

Predicted Mass Spectral Data

In positive ion mode ESI-MS, we expect to see the protonated molecule of 4-Ethyl-1H-pyrazol-3-amine.

-

[M+H]⁺ for 4-Ethyl-1H-pyrazol-3-amine (C₅H₉N₃): Calculated m/z = 112.08. This would be the base peak.

In negative ion mode ESI-MS, the deprotonated oxalic acid would be observed.

-

[M-H]⁻ for Oxalic Acid (C₂H₂O₄): Calculated m/z = 89.00.

Fragmentation Analysis:

While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation of the pyrazole ring is dependent on the nature and position of its substituents.[4] Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules like HCN.

Caption: Plausible fragmentation pathways for protonated 4-Ethyl-1H-pyrazol-3-amine.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability. This guide provides a predictive framework for the spectroscopic analysis of this compound, grounded in the established principles of chemical analysis and the known behavior of pyrazole derivatives.

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 267-270.

-

ChemBK. 4-Ethyl-1H-pyrazol-3-amine. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available from: [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Ethyl-1H-pyrazol-3-amine oxalate, a heterocyclic amine of significant interest in pharmaceutical research and development. A deep understanding of a compound's solubility in various solvent systems is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and toxicological assessment. This document details the physicochemical properties of this compound, presents a thorough, step-by-step protocol for determining its thermodynamic solubility via the gold-standard shake-flask method, and provides an illustrative solubility profile in a range of common pharmaceutical solvents. Furthermore, this guide discusses the critical role of analytical methodology in solubility determination and offers a detailed HPLC-UV protocol for the accurate quantification of the analyte. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that dictates the therapeutic efficacy and developability of an active pharmaceutical ingredient (API). For orally administered drugs, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[1]

Beyond bioavailability, the solubility of an API in various organic solvents is crucial for numerous stages of its development lifecycle, including:

-

Synthesis and Purification: Selecting appropriate solvents for crystallization is key to achieving high purity and the desired polymorphic form.

-

Formulation: The development of various dosage forms, from oral solutions and suspensions to parenteral formulations, is contingent on understanding the API's solubility.[1]

-

Toxicology Studies: Achieving the necessary high concentrations for preclinical toxicology studies often requires the use of co-solvents or non-aqueous vehicles.

This guide focuses on this compound, a member of the pyrazole class of compounds. Pyrazole derivatives are known for their wide range of biological activities and are integral to many approved pharmaceutical agents.[2][3] A thorough understanding of the solubility of this specific oxalate salt is therefore essential for its potential advancement as a therapeutic candidate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

| Property | Value / Description | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C7H11N3O4 | [4] |

| Molecular Weight | 201.18 g/mol | [4] |

| Appearance | Colorless crystalline powder or crystal | [5] |

| Predicted pKa | 16.12 ± 0.50 | [5] |

| Qualitative Water Solubility | Slightly soluble in water. | [5] |

| Qualitative Organic Solubility | Soluble in ethanol, ether, and ketone. | [5] |

The presence of the amine group on the pyrazole ring and the formation of an oxalate salt are key determinants of its solubility. The amine group can act as both a hydrogen bond donor and acceptor, while the oxalate counter-ion introduces additional polarity and potential for ionic interactions. The predicted pKa suggests the compound is a weak base.

Thermodynamic Solubility Profile

The following table presents an illustrative, yet scientifically plausible, quantitative solubility profile for this compound in a range of common pharmaceutical solvents at ambient temperature (approximately 25°C). This data is based on the qualitative descriptions found in the literature and the United States Pharmacopeia (USP) definitions for solubility classifications, where "slightly soluble" corresponds to a range of 1-10 mg/mL.[6]

Table 1: Illustrative Thermodynamic Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | USP Classification |

| Water (pH 7.0) | Protic, Polar | ~5 | Slightly Soluble |

| 0.1 N HCl (pH 1.2) | Aqueous Acidic Buffer | > 33 | Soluble |

| PBS (pH 7.4) | Aqueous Buffer | ~6 | Slightly Soluble |

| Methanol (MeOH) | Protic, Polar | ~25 | Soluble |

| Ethanol (EtOH) | Protic, Polar | ~15 | Soluble |

| Isopropanol (IPA) | Protic, Polar | ~8 | Slightly Soluble |

| Acetone | Aprotic, Polar | ~12 | Soluble |

| Acetonitrile (ACN) | Aprotic, Polar | ~10 | Slightly Soluble |

| Tetrahydrofuran (THF) | Aprotic, Polar | ~9 | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 100 | Freely Soluble |

| Ethyl Acetate (EtOAc) | Aprotic, Nonpolar | < 1 | Sparingly Soluble |

| Heptane | Aprotic, Nonpolar | < 0.1 | Practically Insoluble |

Note: This data is for illustrative purposes to guide experimental design. Actual solubility values must be determined empirically.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This method ensures that the system reaches equilibrium between the dissolved and undissolved solid, providing a true measure of solubility.[6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

Sources

An In-depth Technical Guide to the Biological Activity of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on 4-Ethyl-1H-pyrazol-3-amine Oxalate, a member of the aminopyrazole family. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural motifs—a 3-aminopyrazole core with a small alkyl substituent at the C4 position—strongly suggest potential as a modulator of key biological pathways, particularly as a kinase inhibitor and an anti-inflammatory agent. This document provides a comprehensive framework for investigating the biological activity of this compound. It synthesizes insights from the broader class of pyrazole derivatives to propose likely mechanisms of action and offers detailed, field-proven experimental protocols for the validation of these activities. The methodologies are presented to ensure scientific integrity, enabling researchers to generate robust and reproducible data.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility allow for the creation of diverse molecular architectures with a wide range of pharmacological activities.[1][2] The N-unsubstituted pyrazole moiety exhibits amphoteric properties, with the pyrrole-like nitrogen capable of donating a proton and the pyridine-like nitrogen being able to accept one.[3] This characteristic facilitates interactions with various biological targets.

Numerous pyrazole derivatives have been successfully developed into therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases.[4][5] A key to their success lies in their ability to serve as effective bioisosteres for other functional groups and to engage in specific hydrogen bonding and hydrophobic interactions within the active sites of enzymes, particularly kinases.[3] The 3-aminopyrazole substructure, as present in 4-Ethyl-1H-pyrazol-3-amine, is a well-established pharmacophore in the design of kinase inhibitors.[6][7]

This guide will explore the inferred biological potential of this compound, focusing on two primary areas of investigation: kinase inhibition and anti-inflammatory activity.

Inferred Biological Activity I: Kinase Inhibition

The 3-aminopyrazole scaffold is a frequent component of potent kinase inhibitors, including clinically evaluated drugs like Tozasertib (VX-680).[3][6] These compounds typically function by competing with ATP for binding to the kinase active site. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Given the structural simplicity of 4-Ethyl-1H-pyrazol-3-amine, it is plausible that it may act as a fragment-like inhibitor or a starting point for the development of more potent and selective kinase inhibitors. The ethyl group at the C4 position can influence the compound's interaction with the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring selectivity for certain kinases.

Potential Kinase Targets

While a broad kinase screen would be necessary for definitive target identification, based on the activity of other simple aminopyrazole derivatives, potential targets could include:

-

Cyclin-Dependent Kinases (CDKs): The 3-aminopyrazole core is found in numerous CDK inhibitors.[7]

-

Aurora Kinases: As seen with Tozasertib, this scaffold is effective against Aurora kinases.[6]

-

SRC Family Kinases (SFKs): Pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrazole core, have shown potent SFK inhibition.[8]

-

p38 MAP Kinase: 3-Amino-pyrazolo[3,4-d]pyrimidines have been developed as selective p38α inhibitors.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for high-throughput screening and determination of IC₅₀ values.[10]

Principle: The assay measures the phosphorylation of a specific substrate peptide by the target kinase. The detection system, often based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), generates a signal proportional to the extent of phosphorylation. Inhibition of the kinase results in a decreased signal.

Materials:

-

Target kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound dilution, and the biotinylated peptide substrate in the kinase reaction buffer. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Terminate the reaction by adding a stop buffer containing the detection reagents. Incubate at room temperature for 60 minutes to allow for signal development.

-

Data Acquisition: Read the plate on a suitable fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Diagram 1: Generalized Kinase Inhibition Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

Inferred Biological Activity II: Anti-inflammatory Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting the potential of this heterocycle in designing anti-inflammatory agents. The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[11]

Mechanism of Action: COX Inhibition

The two main isoforms of cyclooxygenase, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against the COX-2 enzyme.[12]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is measured using a colorimetric or fluorometric probe.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 assay buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

This compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and Celecoxib in DMSO.

-

Reaction Setup: In a 96-well plate, pre-incubate the COX-2 enzyme, COX-2 cofactor, and test compounds in the assay buffer for 10 minutes at 37°C. Then add the fluorometric probe.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Data Acquisition: Immediately measure the fluorescence in a kinetic mode at 37°C for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan (1% solution in saline)

-

This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Grouping: Randomly assign animals to different groups (n=6 per group): Vehicle control, positive control, and test compound groups at various doses.

-

Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the baseline. Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.

Table 1: Representative Biological Activities of Pyrazole Derivatives

| Compound Class | Biological Target | Representative IC₅₀/Activity | Reference |

| Pyrazolo[3,4-d]pyrimidines | Src Kinase | IC₅₀ = 0.0009 µM | [15] |

| 3-Aminopyrazole Derivatives | Aurora Kinase A | IC₅₀ = 0.16 µM | [4] |

| Thymol-Pyrazole Hybrids | COX-2 | IC₅₀ = 0.043 µM | [11] |

| Pyrazole-Sulfonamides | COX-2 | IC₅₀ = 1.79 µM | [1] |

This table presents data for structurally diverse pyrazole derivatives to illustrate the range of potential activities and is not intended to be a direct prediction for this compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. For 4-Ethyl-1H-pyrazol-3-amine, the following points can be considered for future optimization:

-

N1-Substitution: The unsubstituted N1 position is a key site for modification. Alkylation or arylation at this position can significantly impact potency and selectivity, as well as pharmacokinetic properties.[16]

-

C4-Substitution: The ethyl group at the C4 position can be varied to probe the size and nature of the corresponding binding pocket. Replacing it with other alkyl groups, cycloalkyl rings, or aromatic moieties can fine-tune activity.

-

C5-Substitution: The C5 position is another important vector for modification, often decorated with aryl or heteroaryl groups to enhance interactions with the target protein.

Diagram 2: A Representative Kinase Signaling Pathway (MAPK/ERK)

Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.

Conclusion

While this compound is a relatively simple molecule with limited specific data in the public domain, its chemical structure firmly places it within a class of compounds with significant therapeutic potential. As a 3-aminopyrazole, it is a prime candidate for investigation as a kinase inhibitor. Furthermore, the broader family of pyrazoles has a well-established role in the development of anti-inflammatory agents. This guide provides a scientifically grounded framework, complete with detailed experimental protocols, to enable researchers to systematically evaluate the biological activities of this compound and its future analogs. The insights and methodologies presented herein are designed to facilitate the discovery of novel biological functions and to pave the way for potential therapeutic applications.

References

- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

- Benchchem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.

- Martens, S. (2023). In vitro kinase assay. Protocols.io.

- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.

- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- Inotiv. (n.d.).

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema.

- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- PubMed Central. (2013).

- ResearchGate. (2023). (PDF) In vitro kinase assay v1.

- Bio-protocol. (2022). In vitro kinase assay.

- MDPI. (n.d.).

- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- PubMed. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)

- PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.

- PubMed Central. (2023).

- PubMed. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

- PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.

- ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.

- PubMed. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead.

- PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.

- PubMed. (2014).

Sources

- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay [bio-protocol.org]

- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-1H-pyrazol-3-amine oxalate

Preamble: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] This five-membered heterocyclic ring, with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic systems like benzene.[5][6] These features have enabled the development of pyrazole-containing drugs across a wide therapeutic spectrum, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[2][6] The diverse pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, underscore the therapeutic potential of novel compounds built upon this framework.[7][8][9]

This guide focuses on a specific, yet under-characterized molecule: 4-Ethyl-1H-pyrazol-3-amine oxalate . While direct pharmacological data on this compound is sparse[10][11][12][13][14], its structural similarity to a vast library of bioactive pyrazoles provides a strong rationale for a systematic investigation into its potential mechanism of action. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven approach to unraveling the biological targets and cellular pathways modulated by this promising compound. We will proceed from broad, unbiased screening to more focused, hypothesis-driven validation, integrating established methodologies with cutting-edge techniques to build a robust pharmacological profile.

Part 1: Initial Target Identification Strategies - Casting a Wide Net

Given the lack of pre-existing data, our initial efforts must be directed at unbiasedly identifying potential biological targets of this compound. This phase is critical for generating initial hypotheses that will be rigorously tested in subsequent stages.

Kinome Screening: A Primary Hypothesis for Pyrazole-Based Compounds

A significant number of pyrazole-containing drugs exert their therapeutic effects through the inhibition of protein kinases.[15][16][17] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] The pyrazole scaffold is adept at forming key interactions within the ATP-binding pocket of many kinases.[15][17] Therefore, a primary and logical starting point is to assess the compound's activity across a broad panel of human kinases.

Experimental Protocol: In Vitro Kinase Panel Screening

-

Objective: To identify which, if any, protein kinases are inhibited by this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., DiscoverX, Eurofins, Promega) that offers a large panel of purified human kinases (e.g., >400 kinases).

-

Perform an initial screen at a single high concentration of the test compound (e.g., 10 µM) to identify potential "hits."

-

The assay typically measures the remaining kinase activity after incubation with the compound, often through quantifying the phosphorylation of a substrate via methods like radiometric assays or ADP-Glo™.[17]

-

-

Data Analysis & Interpretation:

-

Results are typically expressed as a percentage of inhibition relative to a vehicle control.

-

Hits are defined as kinases showing significant inhibition (e.g., >50% or >75% at 10 µM).

-

This initial screen provides a landscape of the compound's kinase selectivity. A highly selective inhibitor will interact with only a few kinases, whereas a non-selective one will inhibit many.

-

Phenotypic Screening: Uncovering Cellular Effects

Parallel to target-based approaches, phenotypic screening can reveal the compound's effect on cellular behavior without a priori knowledge of the molecular target. This can provide valuable clues about the pathways being modulated.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Objective: To identify morphological or functional changes in cells treated with this compound.

-

Methodology:

-